molecular formula C14H17BNO4- B10756225 L-1-Naphthyl-2-acetamido-ethane boronic acid

L-1-Naphthyl-2-acetamido-ethane boronic acid

Cat. No.: B10756225
M. Wt: 274.10 g/mol
InChI Key: XDFLCBUAVBYWFW-AWEZNQCLSA-N
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Description

  • Preparation Methods

    • Synthetic routes involve boron-based reactions. One common method is the Suzuki–Miyaura coupling, where an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
    • Industrial production methods may vary, but the Suzuki–Miyaura coupling is widely used.
  • Chemical Reactions Analysis

    • L-1-naphthyl-2-acetamido-ethane boronic acid can undergo various reactions:
      • Suzuki–Miyaura coupling: Forms carbon-carbon bonds.
      • Hydrolysis: Converts the boronic acid group to a phenol.
      • Oxidation and reduction reactions.
    • Common reagents include aryl or vinyl halides, palladium catalysts, and bases.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used in organic synthesis, especially for constructing complex molecules.

      Biology: Boronic acids can interact with diols (sugar-like structures), making them useful for studying carbohydrate-protein interactions.

      Medicine: Potential applications in drug design due to their ability to target specific enzymes.

      Industry: Used in materials science and catalysis.

  • Mechanism of Action

    • L-1-naphthyl-2-acetamido-ethane boronic acid likely exerts its effects through interactions with enzymes or receptors.
    • Molecular targets may include proteases or other proteins involved in cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds include other boronic acids, such as phenylboronic acid and 2-naphthylboronic acid.
    • L-1-naphthyl-2-acetamido-ethane boronic acid’s uniqueness lies in its specific structure and potential applications.

    Remember that this compound’s research is ongoing, and its full potential is yet to be explored. If you need further information or have additional questions, feel free to ask .

    Properties

    Molecular Formula

    C14H17BNO4-

    Molecular Weight

    274.10 g/mol

    IUPAC Name

    [(1R)-1-acetamido-2-naphthalen-1-ylethyl]-trihydroxyboranuide

    InChI

    InChI=1S/C14H17BNO4/c1-10(17)16-14(15(18,19)20)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8,14,18-20H,9H2,1H3,(H,16,17)/q-1/t14-/m0/s1

    InChI Key

    XDFLCBUAVBYWFW-AWEZNQCLSA-N

    Isomeric SMILES

    [B-]([C@H](CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)O

    Canonical SMILES

    [B-](C(CC1=CC=CC2=CC=CC=C21)NC(=O)C)(O)(O)O

    Origin of Product

    United States

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